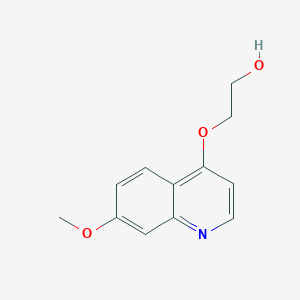

2-(7-Methoxy-quinolin-4-yloxy)-ethanol

Número de catálogo B8721813

Peso molecular: 219.24 g/mol

Clave InChI: JKCOXELNHWVXGY-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US08314087B2

Procedure details

In a 1 L RBF under nitrogen was placed sodium (15 g, 652 mmol) cubes. The flask was cooled in an ice bath and ethane-1,2-diol (150 ml, 2690 mmol) was added slowly through an addition funnel (15 min). The cooling bath was removed and the reaction mixture was allowed to warm to 50° C. until all the sodium disappeared. After 20 min, the mixture was heated to 110° C. and 4-chloro-7-methoxyquinoline (69 g, 356 mmol) was added. After 12 h, the mixture was cooled to room temperature and was diluted with H2O (250 mL), resulting the formation of a thick sludge. The content was filtered, and washed with H2O (2×50 mL). After air drying overnight, the solid was heated with benzene (300 mL) under reflux for 3 hr. The mixture was cooled and filtered. The solid was washed with ether (2×50 mL) to give a soft solid (77 g) contaminated with the small amount of bisether dimer. MS (ESI pos. ion) calcd for C12H13NO3: 219.2; found: 220.1 (MH+). 1H NMR (400 MHz, Chloroform-d) δ ppm 3.94 (s, 3H) 4.13 (t, 2H) 4.32 (t, 2H) 6.64 (d, J=5.28 Hz, 1H) 7.14 (dd, J=9.19, 2.54 Hz, 1H) 7.37 (d, J=2.35 Hz, 1H) 8.08 (d, J=9.19 Hz, 1H) 8.66 (d, J=5.48 Hz, 1H)

Identifiers

|

REACTION_CXSMILES

|

[Na].[CH2:2]([OH:5])[CH2:3][OH:4].Cl[C:7]1[C:16]2[C:11](=[CH:12][C:13]([O:17][CH3:18])=[CH:14][CH:15]=2)[N:10]=[CH:9][CH:8]=1>O>[CH3:18][O:17][C:13]1[CH:12]=[C:11]2[C:16]([C:7]([O:4][CH2:3][CH2:2][OH:5])=[CH:8][CH:9]=[N:10]2)=[CH:15][CH:14]=1 |^1:0|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Two

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CO)O

|

Step Three

|

Name

|

|

|

Quantity

|

69 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=NC2=CC(=CC=C12)OC

|

Step Four

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The flask was cooled in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cooling bath was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated to 110° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 12 h

|

|

Duration

|

12 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting the formation of a thick sludge

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The content was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with H2O (2×50 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After air drying overnight

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solid was heated with benzene (300 mL)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 3 hr

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The solid was washed with ether (2×50 mL)

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=CC=C2C(=CC=NC2=C1)OCCO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 77 g | |

| YIELD: CALCULATEDPERCENTYIELD | 98.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |